

Improving signal-to-noise ratio in BRI2 chemiluminescence imaging

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Compound of Interest		
Compound Name:	BrIR2	
Cat. No.:	B12381730	Get Quote

Technical Support Center: BRI2 Chemiluminescence Imaging

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in BRI2 chemiluminescence imaging experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the chemiluminescent detection of the BRI2 protein. Each problem is presented with potential causes and recommended solutions.

Problem 1: Weak or No Signal

Your chemiluminescent blot shows faint bands or no signal at all for BRI2.

Potential Causes & Solutions

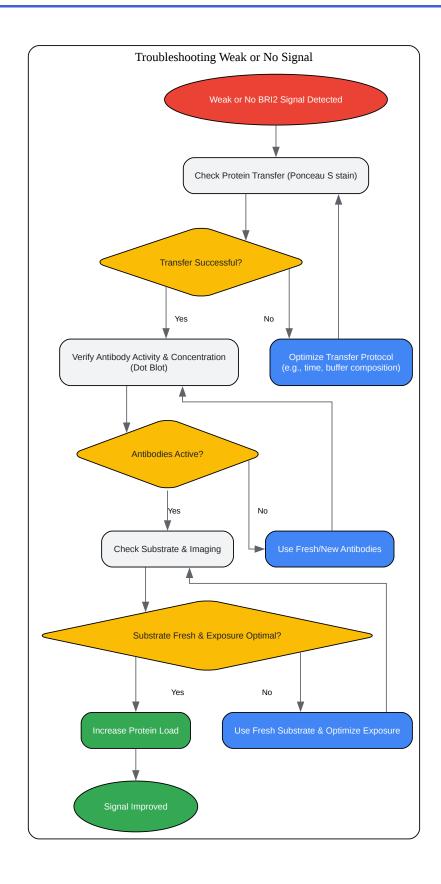
Troubleshooting & Optimization

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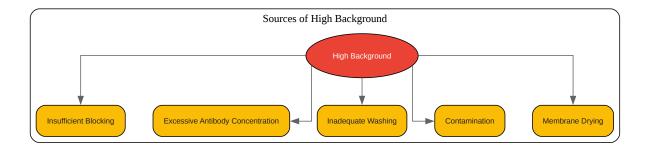
Cause	Solution
Inactive or Insufficient Antibody	Verify the activity of the primary and secondary antibodies. Use a dot blot to test antibody activity. Ensure the secondary antibody is appropriate for the primary antibody's host species. Optimize antibody concentrations; too little antibody will result in a weak signal.[1][2][3] Consider using an affinity-purified primary antibody for better specificity.[1]
Inefficient Protein Transfer	Confirm successful protein transfer from the gel to the membrane by staining the membrane with a reversible stain like Ponceau S.[2] For low molecular weight proteins, consider adding methanol to the transfer buffer to improve binding.[4] Ensure good contact between the gel and the membrane during transfer.[4]
Suboptimal Substrate Handling	Use a fresh, properly stored chemiluminescent substrate. Allow the substrate to reach room temperature before use, as cold temperatures can slow the enzymatic reaction.[5][6] Ensure the substrate is applied evenly and in sufficient quantity to cover the entire membrane.[5]
Incorrect Exposure Settings	Optimize the exposure time.[2][7] Short exposure times may not capture a weak signal. Use a CCD camera-based imager for better control over exposure and to avoid signal saturation that can occur with film.[7][8]
Low Protein Expression	The BRI2 protein may be expressed at low levels in your sample. Increase the amount of protein loaded onto the gel.[2][4]

Experimental Workflow for Troubleshooting Weak Signal

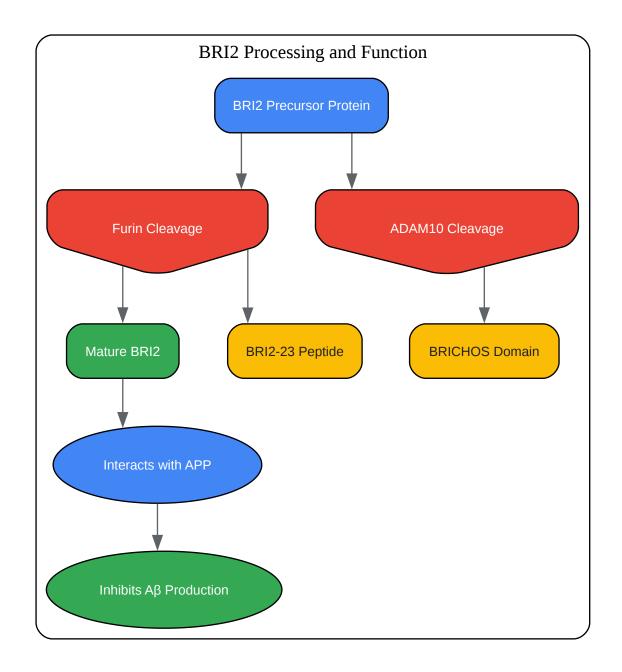












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